molecular formula C23H28N4OS B11032519 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone

Cat. No.: B11032519
M. Wt: 408.6 g/mol
InChI Key: HPLXZUGWXOTBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole and piperidine intermediates, followed by their coupling with the pyrrole and thiopyran moieties.

    Benzimidazole Synthesis: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Piperidine Synthesis: Piperidine can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.

    Coupling Reactions: The benzimidazole and piperidine intermediates are then coupled using a suitable linker, such as an alkyl halide, under basic conditions to form the desired intermediate.

    Final Assembly: The intermediate is then reacted with the pyrrole and thiopyran components under controlled conditions to yield the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce any carbonyl groups present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole or pyrrole rings, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under varying temperatures and solvents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the heterocyclic rings.

Scientific Research Applications

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

    1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]ethanone: Lacks the pyrrole and thiopyran moieties, potentially altering its biological activity.

    2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone: Lacks the benzimidazole and piperidine components, which may affect its interaction with molecular targets.

Uniqueness: 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone is unique due to its combination of multiple heterocyclic structures, which may confer distinct biological properties and interactions compared to simpler analogs

Properties

Molecular Formula

C23H28N4OS

Molecular Weight

408.6 g/mol

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-pyrrol-1-ylthian-4-yl)ethanone

InChI

InChI=1S/C23H28N4OS/c28-21(17-23(9-15-29-16-10-23)27-11-3-4-12-27)26-13-7-18(8-14-26)22-24-19-5-1-2-6-20(19)25-22/h1-6,11-12,18H,7-10,13-17H2,(H,24,25)

InChI Key

HPLXZUGWXOTBRX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CC4(CCSCC4)N5C=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.